molecular formula C22H33NO4 B5903759 4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid

4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid

Cat. No.: B5903759
M. Wt: 375.5 g/mol
InChI Key: PVITZSIZTVYZLW-UHFFFAOYSA-N
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Description

4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenoxy group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the phenoxy group, and the construction of the oxane ring. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenoxy Group: This step may involve nucleophilic substitution reactions where the phenoxy group is introduced to the intermediate compound.

    Construction of the Oxane Ring: This can be done through ring-closing reactions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-[2,4-Dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid: shares structural similarities with other phenoxy and pyrrolidine-containing compounds.

    Phenoxyacetic Acid Derivatives: These compounds have similar phenoxy groups but differ in their side chains and functional groups.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2,4-dimethyl-6-[(3-propylpyrrolidin-1-yl)methyl]phenoxy]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-5-18-6-9-23(14-18)15-19-13-16(2)12-17(3)20(19)27-22(21(24)25)7-10-26-11-8-22/h12-13,18H,4-11,14-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVITZSIZTVYZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(C1)CC2=CC(=CC(=C2OC3(CCOCC3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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